Cas no 1186651-51-3 (5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide)

5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide
- CS-0132126
- 5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 1186651-51-3
- 5-((Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 2411816-52-7
- ZGJ3YTT7D5
- 5-[(Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- starbld0002795
- E81566
- 5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 3g0f
- 3g0e
- DTXSID60648927
- UNII-ZGJ3YTT7D5
- SCHEMBL12329173
- Sunitinib Impurity I
- 1H-Pyrrole-3-carboxamide, 5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-
- 5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
- インチ: InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)/b11-6-
- InChIKey: WAHDFFHPBSCPOQ-WDZFZDKYSA-N
- ほほえんだ: CC1=C(NC(=C1C(=O)N)C)C=C2C3=C(C=CC(=C3)F)NC2=O
計算された属性
- せいみつぶんしりょう: 299.10700486g/mol
- どういたいしつりょう: 299.10700486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F597923-10mg |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 10mg |
$178.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202766-50mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 98% | 50mg |
¥3749.00 | 2024-08-09 | |
Chemenu | CM332949-100mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 95%+ | 100mg |
$*** | 2023-04-03 | |
TRC | F597923-500mg |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 500mg |
$ 3000.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202766-100mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 98% | 100mg |
¥6489.00 | 2024-08-09 | |
Chemenu | CM332949-50mg |
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 95%+ | 50mg |
$607 | 2021-08-18 | |
TRC | F597923-250mg |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
1186651-51-3 | 250mg |
$1303.00 | 2023-05-18 | ||
1PlusChem | 1P008U7J-50mg |
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide |
1186651-51-3 | 98% | 50mg |
$449.00 | 2023-12-26 | |
Aaron | AR008UFV-100mg |
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide |
1186651-51-3 | 98% | 100mg |
$489.00 | 2025-02-11 | |
Aaron | AR008UFV-250mg |
(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)Methyl)-2,4-diMethyl-1H-pyrrole-3-carboxaMide |
1186651-51-3 | 98% | 250mg |
$783.00 | 2025-02-11 |
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide 関連文献
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
10. Book reviews
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamideに関する追加情報
5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 1186651-51-3, known as 5-(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This molecule is a derivative of indole and pyrrole systems, which are well-known for their versatility in drug design and development. The indole moiety in this compound contributes to its aromatic stability and potential for hydrogen bonding, while the pyrrole ring introduces additional electronic properties that enhance its reactivity and bioavailability.
Recent studies have highlighted the importance of fluorine substitution in organic compounds, as it can significantly alter the physicochemical properties of a molecule. In this compound, the fluorine atom is strategically positioned on the indole ring, which not only increases the molecular weight but also enhances its lipophilicity. This modification is particularly advantageous in drug design, as it can improve the compound's ability to cross biological membranes and interact with target proteins.
The Z configuration of the double bond in this compound plays a crucial role in determining its stereochemistry and conformational flexibility. This configuration allows for optimal alignment of functional groups, which is essential for binding to specific biological targets. Researchers have demonstrated that such geometric isomerism can significantly influence the bioactivity of a compound, making it a critical factor in medicinal chemistry.
One of the most promising applications of this compound lies in its potential as an anti-cancer agent. Preclinical studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes associated with cell proliferation and apoptosis regulation. For instance, studies have indicated that this compound can modulate the activity of proteasomes and kinases, which are critical for cancer cell survival.
In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and anti-microbial activities. Experimental data suggest that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease. Furthermore, preliminary antimicrobial assays have revealed its effectiveness against a range of bacterial and fungal pathogens, highlighting its broad-spectrum activity.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring via cyclization reactions, followed by fluorination and subsequent coupling with the pyrrole derivative. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for potential large-scale production.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-toxicity. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. Additionally, acute toxicity tests on aquatic organisms have shown low toxicity levels, further supporting its safe use in pharmaceutical applications.
Looking ahead, ongoing research is focused on improving the pharmacokinetic properties of this compound through structural modifications. For example, researchers are exploring the addition of hydrophilic groups to enhance solubility and reduce hepatic first-pass metabolism. These efforts aim to optimize its bioavailability while maintaining its therapeutic efficacy.
In conclusion, 5-(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide represents a compelling candidate for drug development due to its unique chemical structure and diverse biological activities. As research continues to uncover its full potential, this compound holds promise for addressing unmet medical needs in oncology, inflammation management, and infectious diseases.
1186651-51-3 (5-(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide) 関連製品
- 356068-97-8(N-Desethyl Sunitinib)
- 326914-17-4(1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-)
- 557795-19-4(Sunitinib)
- 2411237-14-2(1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene)
- 40685-92-5(N,N-Dimethylhydrazinecarboxamide)
- 2694723-34-5(benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate)
- 2137855-40-2(N-{6-azabicyclo[3.2.1]octan-3-yl}-1-chloromethanesulfonamide)
- 2172115-77-2(2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)
- 39558-23-1(Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine)
- 476-43-7(Cynodontin)




